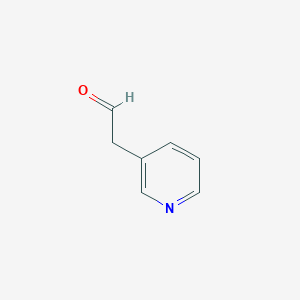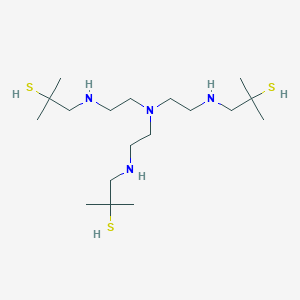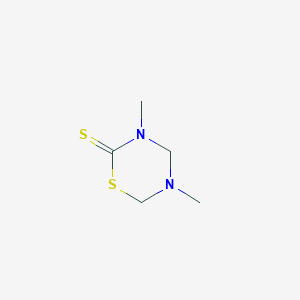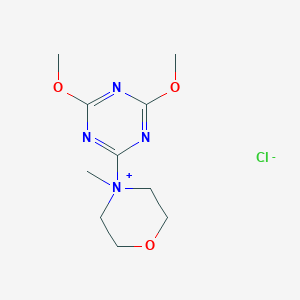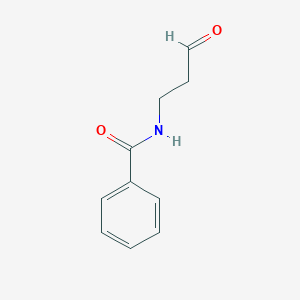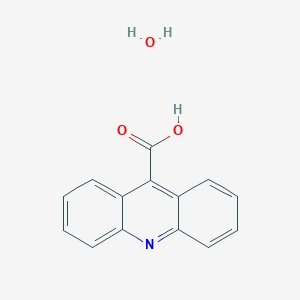
Acide 9-acridinecarboxylique hydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinecarboxylic acid hydrate is a chemical compound with the molecular formula C14H9NO2 · xH2O. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its bright yellow to yellow-green crystalline powder form and is primarily used in scientific research due to its unique properties .
Applications De Recherche Scientifique
9-Acridinecarboxylic acid hydrate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 9-Acridinecarboxylic acid hydrate is double-stranded DNA (dsDNA) . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
As a DNA intercalator, 9-Acridinecarboxylic acid hydrate interacts with its target by inserting itself into the DNA structure . This interaction can disrupt the normal functioning of the DNA, potentially affecting processes such as replication and transcription.
Result of Action
The primary result of 9-Acridinecarboxylic acid hydrate’s action is the disruption of normal DNA function . By intercalating into the DNA structure, it can interfere with critical cellular processes such as replication and transcription. This can lead to a variety of cellular effects, potentially including cell death.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 9-Acridinecarboxylic acid hydrate are largely defined by its ability to intercalate into double-stranded DNA This interaction with DNA is a key aspect of its biochemical role
Cellular Effects
Its known interaction with DNA suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its known ability to intercalate into double-stranded DNA suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-acridinecarboxylic acid hydrate typically involves the Pfitzinger reaction, which is a condensation reaction between an acridine derivative and a carboxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of 9-acridinecarboxylic acid hydrate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: 9-Acridinecarboxylic acid hydrate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form reduced acridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Oxidized acridine derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine compounds with various functional groups.
Comparaison Avec Des Composés Similaires
- Acridine-9-carboxaldehyde
- 9-Chloroacridine
- 9-Aminoacridine hydrochloride monohydrate
Comparison:
- Acridine-9-carboxaldehyde: Similar in structure but differs in the functional group attached to the acridine ring. It is used in different chemical reactions and has distinct applications.
- 9-Chloroacridine: Contains a chlorine atom, making it more reactive in substitution reactions compared to 9-acridinecarboxylic acid hydrate.
- 9-Aminoacridine hydrochloride monohydrate: Contains an amino group, which makes it more suitable for applications in biological systems due to its ability to form hydrogen bonds .
9-Acridinecarboxylic acid hydrate stands out due to its unique combination of properties, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
332927-03-4 |
|---|---|
Formule moléculaire |
C14H8NO2- |
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
acridine-9-carboxylate |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)/p-1 |
Clé InChI |
IYRYQBAAHMBIFT-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)[O-] |
Pictogrammes |
Irritant |
Synonymes |
NSC 386 Hydrate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




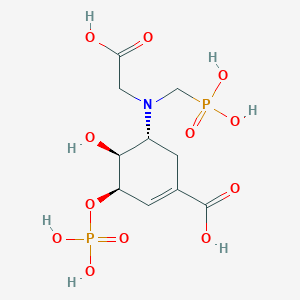
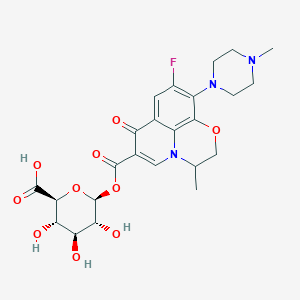
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)
